molecular formula C5H8ClN3O2 B13573363 3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B13573363
M. Wt: 177.59 g/mol
InChI Key: VXWTUQGUSZIERN-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the aminomethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde and a suitable amine under acidic conditions.

    Carboxylation: The carboxyl group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coordination complexes.

    Biological Studies: The compound is employed in biochemical assays and studies to investigate its biological activity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-1H-pyrazole-4-carboxylic acid hydrochloride
  • 3-(aminomethyl)-1H-pyrazole-5-carboxamide
  • 3-(aminomethyl)-1H-pyrazole-5-carboxylate

Uniqueness

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and carboxylic acid groups allows for versatile reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

5-(aminomethyl)-1H-pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c6-2-3-1-4(5(9)10)8-7-3;/h1H,2,6H2,(H,7,8)(H,9,10);1H

InChI Key

VXWTUQGUSZIERN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(=O)O)CN.Cl

Origin of Product

United States

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